N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-12-9-14(3)21(10-13(12)2)29(26,27)23(17(6)25)18-7-8-20-19(11-18)22(15(4)24)16(5)28-20/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRYEZNIAFEUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H31NO5S
- Molecular Weight : 481.6 g/mol
- CAS Number : 691370-10-2
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes and modulating receptor activities. Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and potential anticancer properties.
Biological Activities
-
Anticancer Activity :
- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant inhibition of cell proliferation.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
-
Analgesic Properties :
- Animal studies indicate that this compound may possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This could be attributed to its ability to modulate pain pathways through central and peripheral mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Analgesic | Pain relief in animal models |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Case Study on Anti-inflammatory Effects :
In a murine model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 post-treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Systems
The target compound’s 2,4,5-trimethylphenyl group contrasts with analogs bearing electron-withdrawing substituents. For example, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide (CAS: 420106-71-4) replaces the trimethylphenyl group with a 4-chloro-3-nitrophenyl moiety, increasing molar mass to 450.846 g/mol (C₁₉H₁₅ClN₂O₇S) .
Table 1: Physicochemical Comparison
Crystallographic and Structural Insights
Crystallographic studies on simpler N-(2,4,6-trimethylphenyl)acetamides (e.g., TMPA, TMPMA) reveal that methyl groups on the phenyl ring induce steric hindrance, affecting molecular packing and bond parameters . For instance, TMPA (C₁₁H₁₅NO) crystallizes in a monoclinic system (space group P2₁/c), with bond angles deviating by ≤2° from ideal values due to methyl substitution . In contrast, sulfonyl-containing analogs like the target compound likely exhibit enhanced intermolecular interactions (e.g., SO₂···H-N hydrogen bonds), though specific data are unavailable.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,4,5-trimethylphenyl group donates electrons via methyl substituents, stabilizing the aromatic system. This contrasts with 2,4,6-trichlorophenyl analogs (e.g., TMPDCA, C₁₀H₈Cl₃NO), where chlorine atoms withdraw electrons, increasing polarity but reducing thermal stability .
- Benzofuran vs.
Research Findings and Implications
Solubility and Bioavailability
The target compound’s methyl groups may improve lipid solubility compared to nitro/chloro-substituted analogs, favoring membrane permeability. However, the sulfonyl group’s polarity could counterbalance this, necessitating formulation optimization for pharmaceutical applications.
Stability and Reactivity
The strongly acidic pKa (-17.82) suggests susceptibility to deprotonation under basic conditions, a trait shared with dichloroacetamide derivatives like TMPDCA (C₁₁H₁₃Cl₂NO) . Stability under physiological conditions remains unstudied but is critical for drug development.
Preparation Methods
Benzofuran Ring Formation
The benzofuran core is synthesized via Paal-Knorr cyclization of a phenolic precursor with a β-ketoester. For example, 4-methylresorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid to yield 5-hydroxy-2-methylbenzofuran-3-carboxylate. Subsequent decarboxylation and acetylation introduce the 3-acetyl group.
Nitration at Position 5
Nitration is achieved using a mixture of concentrated nitric and sulfuric acids. The electron-rich benzofuran ring directs nitration to position 5, yielding 3-acetyl-2-methyl-5-nitro-1-benzofuran.
Reduction to 5-Amino-3-acetyl-2-methyl-1-benzofuran
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) in ethanol. Alternative reductants like iron in hydrochloric acid may also be employed. The product, 5-amino-3-acetyl-2-methyl-1-benzofuran, is isolated via filtration and recrystallization.
Key Data:
Sulfonylation with 2,4,5-Trimethylbenzenesulfonyl Chloride
Reaction Conditions
The amine intermediate reacts with 2,4,5-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
Reaction Equation:
Workup and Purification
The crude product is washed with water, dried over sodium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
Acetylation of the Secondary Amine
Acetyl Chloride Method
The sulfonamide intermediate is treated with acetyl chloride in pyridine at 0°C. After stirring for 4 hours, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Reaction Equation:
Alternative Acetylation Agents
Acetic anhydride in the presence of DMAP (4-dimethylaminopyridine) may also be used, offering milder conditions and higher yields (~82%).
Key Data:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with a retention time of 6.7 minutes.
Process Optimization and Challenges
Sulfonylation Efficiency
The electron-withdrawing acetyl group on the benzofuran ring deactivates the amine, necessitating excess sulfonyl chloride (1.5 equiv) and prolonged reaction times.
Byproduct Formation
Competing N-acetylation during sulfonylation is mitigated by maintaining low temperatures (0–5°C) and using anhydrous conditions.
Scalability and Industrial Relevance
The patented method (US20070185136A1) emphasizes scalability, with kilogram-scale batches achieving consistent yields (>75%). Critical parameters include:
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Solvent Choice: Ethanol for cost-effectiveness and ease of removal.
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Catalyst Recycling: Pd/C from hydrogenation steps is recovered and reused.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylacetamide with high purity?
- Methodology : Optimize the sulfonylation reaction between 3-acetyl-2-methyl-1-benzofuran-5-amine and 2,4,5-trimethylbenzenesulfonyl chloride. Use anhydrous dichloromethane as a solvent, triethylamine (TEA) as a base, and monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (4:1). Confirm purity by HPLC (>98%) and characterize via H/C NMR (e.g., δ 2.1 ppm for acetyl methyl protons) and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodology :
- Spectroscopy :
- H/C NMR (DMSO-d6): Assign peaks for acetyl (δ 2.1–2.3 ppm), benzofuran (δ 6.8–7.5 ppm), and trimethylphenyl groups (δ 2.2–2.5 ppm).
- IR: Confirm sulfonamide S=O stretches (1350–1300 cm) and benzofuran C-O-C (1250 cm).
- Crystallography : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Analyze anisotropic displacement parameters (ADPs) with ORTEP-3 for visualizing thermal ellipsoids.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules or twinning?
- Methodology : For disordered solvent molecules, use SQUEEZE in PLATON to model electron density. For twinning, apply the TwinRotMat algorithm in SHELXL to refine against twinned data (e.g., two-component merohedral twinning). Validate with R-factor convergence (<5% difference between R and R).
Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) of this sulfonamide derivative?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination and benzofuran hydrophobic pockets.
- SAR Synthesis : Modify substituents (e.g., replace acetyl with carboxy groups) and compare bioactivity via enzymatic inhibition assays.
Q. How can researchers assess the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?
- Methodology :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal absorption with Caco-2 cell monolayers.
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion over time. Calculate intrinsic clearance (CL).
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodology :
- In Vitro Tox Screens : Conduct MTT assays on HEK293 cells to determine IC.
- Metabolite Identification : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify reactive intermediates via UPLC-QTOF-MS.
Q. How should researchers address discrepancies in biological assay data (e.g., conflicting IC values across studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
